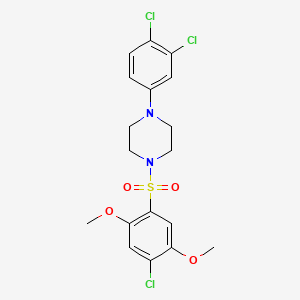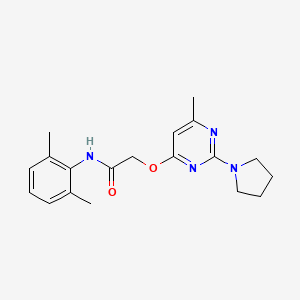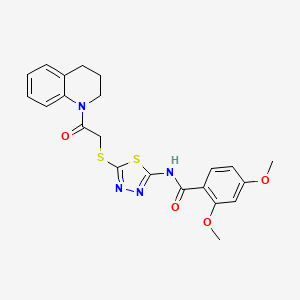
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine, also known as CDP, is a chemical compound that has been widely studied for its potential pharmacological properties. CDP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine is not fully understood, but it is believed to be related to its interaction with serotonin and dopamine receptors. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to act as a partial agonist at 5-HT1A receptors, which are known to be involved in the regulation of mood and anxiety. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to act as an antagonist at D2 receptors, which are involved in the regulation of dopamine release. The net effect of these interactions is believed to be a reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to reduce anxiety and improve mood. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to exhibit antipsychotic and antidepressant effects. In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are known to play a critical role in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to be a useful tool for studying the role of serotonin and dopamine receptors in the regulation of mood and anxiety. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to exhibit a range of pharmacological properties that make it a potentially useful drug for the treatment of psychiatric disorders. However, there are some limitations to the use of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine in lab experiments. For example, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to exhibit some toxicity in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine. One area of research is to further explore the pharmacological properties of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine and its potential use as a drug for the treatment of psychiatric disorders. Another area of research is to investigate the mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine and its interaction with serotonin and dopamine receptors. Finally, future research could focus on the development of new piperazine derivatives that exhibit improved pharmacological properties compared to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine is a piperazine derivative that has been extensively studied for its potential pharmacological properties. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to interact with serotonin and dopamine receptors, which are known to play a critical role in the regulation of mood and anxiety. While there are some limitations to the use of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine in lab experiments, it remains a useful tool for studying the role of these receptors in the regulation of mood and anxiety.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine involves the reaction between 1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl piperazine and 3,4-dichlorobenzyl chloride. The reaction is typically carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The yield of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine obtained from this reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has been extensively studied for its potential pharmacological properties. In vitro studies have shown that 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine exhibits high affinity for serotonin 5-HT1A and dopamine D2 receptors, which are known to be involved in the regulation of mood and behavior. 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine has also been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a critical role in the regulation of mood and anxiety.
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S/c1-26-16-11-18(17(27-2)10-15(16)21)28(24,25)23-7-5-22(6-8-23)12-3-4-13(19)14(20)9-12/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVQGPTFTVSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)


![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2810046.png)
![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)
![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)
![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)
![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)


